Cas no 2361655-23-2 (2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride)

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one dihydrochloride is a chemically synthesized compound featuring a methylpiperazine moiety and a methylsulfanyl functional group. Its dihydrochloride salt form enhances stability and solubility, making it suitable for research applications requiring precise handling. The presence of both amino and ketone groups offers reactivity for further derivatization, while the methylsulfanyl side chain may influence binding interactions in biological systems. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in the study of receptor-ligand interactions or as an intermediate in synthetic pathways. Its well-defined structure ensures reproducibility in experimental settings.
2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride structure
2361655-23-2 structure
Product Name:2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride
CAS No:2361655-23-2
MF:C10H23Cl2N3OS
MW:304.280119180679
CID:6191340
PubChem ID:145867240
Update Time:2025-08-05

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7435924
    • 2361655-23-2
    • Z3786485910
    • 2-amino-1-(4-methylpiperazin-1-yl)-4-(methylsulfanyl)butan-1-one dihydrochloride
    • 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride
    • Inchi: 1S/C10H21N3OS.2ClH/c1-12-4-6-13(7-5-12)10(14)9(11)3-8-15-2;;/h9H,3-8,11H2,1-2H3;2*1H
    • InChI Key: JOCJSOUFAHKZFW-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S(C)CCC(C(N1CCN(C)CC1)=O)N

Computed Properties

  • Exact Mass: 303.0938889g/mol
  • Monoisotopic Mass: 303.0938889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride Pricemore >>

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Additional information on 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride

Professional Introduction to Compound with CAS No. 2361655-23-2 and Product Name: 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride

The compound identified by the CAS number 2361655-23-2 and the product name 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents.

At the core of this compound's structure lies a bifunctional moiety that combines an amino group with a piperazine derivative, further modified by a methylsulfanyl group and a methyl-substituted ketone. This specific arrangement not only contributes to the compound's chemical diversity but also opens up possibilities for diverse interactions with biological targets. The dihydrochloride salt form enhances the compound's solubility and stability, making it more suitable for various biochemical and pharmacological studies.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into understanding the interactions of this compound with biological systems. The presence of the piperazine ring, known for its role in drug design due to its ability to form hydrogen bonds and interact with protein binding sites, makes this compound a promising candidate for further investigation. Studies have suggested that such structural motifs can modulate neurotransmitter activity, which is particularly relevant in the exploration of treatments for neurological disorders.

In the realm of medicinal chemistry, the synthesis of derivatives of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride has been a focus of numerous research groups. The introduction of various substituents at different positions on the molecule can lead to altered pharmacokinetic properties and enhanced binding affinity to target proteins. For instance, modifications at the amino group or the methylsulfanyl moiety have been explored to optimize metabolic stability and reduce potential side effects.

The dihydrochloride salt form of this compound not only improves its handling in laboratory settings but also enhances its bioavailability upon administration. This is particularly important in drug development, where formulations must be designed to ensure efficient delivery to target tissues. The solubility profile of the dihydrochloride salt allows for formulation in diverse delivery systems, including oral tablets, injectables, and even transdermal patches.

Current research is exploring the potential applications of this compound in treating conditions associated with neurotransmitter dysregulation. Preliminary studies have indicated that derivatives of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride may exhibit properties similar to known therapeutic agents used in managing anxiety disorders, depression, and other central nervous system disorders. The ability to fine-tune the chemical structure allows for targeted development aimed at maximizing efficacy while minimizing adverse effects.

The role of piperazine derivatives in drug discovery cannot be overstated. These compounds have been successfully incorporated into numerous drugs on the market due to their ability to interact with a wide range of biological targets. The structural features of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride make it a valuable scaffold for designing new molecules with improved pharmacological profiles.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic reactions that showcase modern techniques in drug synthesis. Advanced methodologies such as catalytic asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been employed to construct key functional groups with high precision. These synthetic strategies not only enhance yield but also improve sustainability by reducing waste and minimizing hazardous byproducts.

The pharmacological evaluation of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing interactions with enzymes and receptors relevant to neurological function, while animal models have provided insights into behavioral responses and systemic absorption. These studies are crucial for understanding how the compound behaves within complex biological systems before human trials can begin.

The development pipeline for this compound includes several stages, from lead optimization to clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing such candidates through these phases. The integration of high-throughput screening technologies has expedited the identification of promising derivatives, allowing for rapid progression in drug discovery programs.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. The case of 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one; dihydrochloride exemplifies how structural innovation can lead to breakthroughs in therapeutic intervention. By leveraging cutting-edge chemical biology techniques and interdisciplinary collaboration, researchers are paving the way for more effective treatments tailored to individual patient needs.

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